molecular formula C6H10ClNO B6221747 1-(4-methylfuran-3-yl)methanamine hydrochloride CAS No. 2758004-01-0

1-(4-methylfuran-3-yl)methanamine hydrochloride

Cat. No.: B6221747
CAS No.: 2758004-01-0
M. Wt: 147.6
InChI Key:
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Description

1-(4-methylfuran-3-yl)methanamine hydrochloride, also known as 4-MFMH, is an organic compound used in scientific research. It is a white crystalline powder with a melting point of approximately 200°C. 4-MFMH is a structural isomer of 1-(3-methylfuran-2-yl)methanamine hydrochloride, a compound often used in drug research. 4-MFMH is used in a variety of applications ranging from synthesis and drug discovery to biochemical and physiological research.

Scientific Research Applications

1-(4-methylfuran-3-yl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and synthesis, as well as in biochemical and physiological research. This compound has been used to study the effects of drugs on the human body, as well as to study the structure and function of enzymes and other proteins. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system.

Mechanism of Action

1-(4-methylfuran-3-yl)methanamine hydrochloride has a variety of mechanisms of action. It has been shown to act as a monoamine oxidase inhibitor, which means that it can inhibit the breakdown of certain neurotransmitters in the brain. It has also been shown to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and other cognitive functions. Additionally, this compound has been shown to act as a blocker of the sodium-hydrogen exchanger, which is involved in the regulation of cell volume.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive effect on mood and anxiety. Additionally, it has been shown to have an antioxidant effect, which can help protect cells from damage caused by free radicals. Furthermore, this compound has been shown to have an anti-inflammatory effect, which can help reduce inflammation and pain in the body.

Advantages and Limitations for Lab Experiments

1-(4-methylfuran-3-yl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in anhydrous conditions. Additionally, it has a wide range of applications, making it useful for a variety of research projects. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its effects on the human body are not yet fully understood. Additionally, it is not approved for clinical use, making it difficult to use in human studies.

Future Directions

There are a number of potential future directions for research involving 1-(4-methylfuran-3-yl)methanamine hydrochloride. One potential direction is to further explore its effects on the human body, such as its effects on mood, anxiety, and cognition. Additionally, further research could be done to explore its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Additionally, further research could be done to explore its potential use in drug discovery and synthesis, as well as its potential use in biochemical and physiological research. Finally, further research could be done to explore its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.

Synthesis Methods

1-(4-methylfuran-3-yl)methanamine hydrochloride can be synthesized from the reaction of 4-methylfuran-3-ylmethanamine and hydrochloric acid. The reaction is carried out in anhydrous conditions, typically at a temperature of around 80-90°C. The reaction proceeds with the formation of a hydrochloride salt, which is then isolated and purified by crystallization. The reaction is relatively simple and can be carried out in a laboratory setting.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methylfuran-3-yl)methanamine hydrochloride involves the reaction of 4-methylfuran-3-carboxaldehyde with methylamine followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "4-methylfuran-3-carboxaldehyde", "Methylamine", "Hydrochloric acid", "Sodium cyanoborohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-methylfuran-3-carboxaldehyde is reacted with excess methylamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced to the amine using sodium cyanoborohydride as the reducing agent.", "Step 3: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-methylfuran-3-yl)methanamine." ] }

2758004-01-0

Molecular Formula

C6H10ClNO

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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